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Compound of Interest

Compound Name: 1-(Indolin-6-yl)ethanol

Cat. No.: B7963483

Get Quote

Executive Summary
Indoline (2,3-dihydro-1H-indole) derivatives are privileged scaffolds in medicinal chemistry,

frequently serving as the core pharmacophore in anticancer, antibacterial, and cardiovascular

agents 1. The functionalization of the indoline core at the 6-position is of particular strategic

interest. It allows for the modulation of steric and electronic properties without disrupting the

critical hydrogen-bonding capacity of the indoline nitrogen.

6-(1-hydroxyethyl)indoline represents a highly versatile, bifunctional building block. Featuring

both a secondary amine (in the indoline ring) and a secondary alcohol (at the 6-position), it

enables orthogonal functionalization, making it a highly sought-after intermediate for complex

drug synthesis and chemoproteomic probe development 2.

Chemical Nomenclature & Identity
Precise nomenclature is critical for database indexing and structural validation. The 6-position

on the indoline ring is located para to the aliphatic bridgehead (C3a) and meta to the nitrogen-

bearing bridgehead (C7a).
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Table 1: Chemical Identity and Nomenclature

Attribute Value

IUPAC Name 1-(2,3-dihydro-1H-indol-6-yl)ethan-1-ol

Common Synonyms
6-(1-hydroxyethyl)indoline; 1-(indolin-6-

yl)ethanol

SMILES String CC(O)C1=CC=C2C(=C1)NCCC2

Molecular Formula C10H13NO

Core Scaffold 2,3-dihydro-1H-indole

Structural and Physicochemical Profiling
Understanding the physicochemical properties of 6-(1-hydroxyethyl)indoline is essential for

predicting its pharmacokinetic behavior and reactivity during synthetic workflows.

Table 2: Physicochemical & Structural Properties

Property Value

Molecular Weight 163.22 g/mol

Hydrogen Bond Donors 2 (Secondary Amine, Secondary Alcohol)

Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)

Stereocenters
1 (C1 of the hydroxyethyl group; typically

racemic)

Topological Polar Surface Area (TPSA) 32.3 Å²

Rotatable Bonds 1 (C6 to C1' bond)

Synthetic Methodologies & Mechanistic Causality
The most scalable and chemically rigorous pathway to synthesize 6-(1-hydroxyethyl)indoline

relies on a two-step reduction starting from the commercially available 6-acetylindole3.
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Step 1: Chemoselective Core Reduction
Historically, reducing the indole core required harsh dissolving metal conditions (e.g., zinc in

phosphoric acid) which destroyed sensitive functional groups 4. Modern protocols utilize

Sodium Cyanoborohydride (NaBH₃CN) in Glacial Acetic Acid to achieve perfect

chemoselectivity 2.

Causality: Acetic acid acts as both solvent and proton source, protonating the C3 position of

the indole to generate a highly reactive indoleninium ion. NaBH₃CN is uniquely stable at this

acidic pH (~3-4) and selectively delivers a hydride to the electrophilic C2 carbon. Crucially, the

aromatic ketone at the 6-position remains untouched because cyanoborohydride lacks the

reducing power to attack carbonyls under these specific conditions 5.
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Caption: Mechanistic pathway of acid-catalyzed indole reduction to indoline using

cyanoborohydride.

Step 2: Ketone Reduction
Once the indoline core is established, the 6-acetyl group is reduced to the secondary alcohol

using standard Sodium Borohydride (NaBH₄) in Methanol. This provides the necessary hydride

transfer to the carbonyl carbon without risking cleavage of the newly formed C-O bond.
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6-Acetylindoline
(Intermediate)

 NaBH3CN, AcOH
 25 °C, 3 h 6-(1-Hydroxyethyl)indoline

(Target Compound)

 NaBH4, MeOH
 0 °C to 25 °C, 1 h
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Caption: Chemoselective two-step synthesis of 6-(1-hydroxyethyl)indoline from 6-acetylindole.

Step-by-Step Experimental Protocols
Protocol A: Synthesis of 6-Acetylindoline via
Chemoselective Reduction
Note: This protocol generates toxic HCN gas as a byproduct. It must be conducted in a fully

operational fume hood.

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar,

dissolve 6-acetylindole (10.0 mmol, 1.59 g) in glacial acetic acid (30 mL) under a nitrogen

atmosphere.

Reagent Addition: Cool the reaction mixture to 10 °C using an ice-water bath. Slowly add

sodium cyanoborohydride (NaBH₃CN, 30.0 mmol, 1.89 g) in small portions over 15 minutes

to control the exothermic evolution of hydrogen gas.
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Reaction: Remove the ice bath and stir the mixture at room temperature (25 °C) for 3 hours.

Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3)

until complete consumption of the starting material.

Quenching & Workup: Carefully pour the reaction mixture into crushed ice (100 g). Neutralize

the solution to pH 8-9 using a saturated aqueous solution of sodium carbonate (Na₂CO₃).

This basic workup is critical to break down boron complexes and neutralize the acetic acid.

Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined

organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and

concentrate under reduced pressure.

Purification: Purify the crude residue via silica gel flash chromatography to yield 6-

acetylindoline as a pale solid (Expected Yield: ~85%).

Protocol B: Synthesis of 6-(1-Hydroxyethyl)indoline
Preparation: Dissolve the purified 6-acetylindoline (8.0 mmol, 1.29 g) in anhydrous methanol

(25 mL) in a round-bottom flask.

Reagent Addition: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄, 16.0 mmol,

0.60 g) portion-wise over 10 minutes.

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature

for an additional 1 hour.

Quenching: Quench the reaction by carefully adding saturated aqueous ammonium chloride

(NH₄Cl, 20 mL) to safely destroy excess hydride.

Extraction: Evaporate the methanol under reduced pressure. Extract the remaining aqueous

phase with dichloromethane (DCM, 3 × 30 mL).

Isolation: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate

in vacuo to afford 6-(1-hydroxyethyl)indoline as a racemic mixture (Expected Yield: ~90%).

Analytical Characterization
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To validate the structural integrity of the synthesized 6-(1-hydroxyethyl)indoline, Nuclear

Magnetic Resonance (NMR) spectroscopy is utilized. The following are the predicted diagnostic

shifts:

¹H NMR (400 MHz, CDCl₃):

δ 7.05 (d, J = 7.5 Hz, 1H, Ar-H, C4-H)

δ 6.65 (dd, J = 7.5, 1.5 Hz, 1H, Ar-H, C5-H)

δ 6.55 (d, J = 1.5 Hz, 1H, Ar-H, C7-H)

δ 4.75 (q, J = 6.5 Hz, 1H, -CH(OH)-)

δ 3.55 (t, J = 8.5 Hz, 2H, indoline C2-H₂)

δ 3.00 (t, J = 8.5 Hz, 2H, indoline C3-H₂)

δ 1.45 (d, J = 6.5 Hz, 3H, -CH₃) (Note: The secondary amine N-H and alcohol O-H protons

typically appear as broad singlets between δ 3.00 - 4.00 depending on sample concentration

and solvent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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